1-trifluoromethanesulfonylpyrrolidin-3-amine hydrochloride
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Overview
Description
1-Trifluoromethanesulfonylpyrrolidin-3-amine hydrochloride is a synthetic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a pyrrolidin-3-amine moiety. This compound belongs to the class of sulfonamides and is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-trifluoromethanesulfonylpyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidin-3-amine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Trifluoromethanesulfonylpyrrolidin-3-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Scientific Research Applications
1-Trifluoromethanesulfonylpyrrolidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in organic synthesis to introduce trifluoromethanesulfonyl groups into target molecules.
- Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Used in the development of novel bioactive compounds with potential therapeutic applications .
Medicine:
- Explored for its potential as a drug candidate due to its unique chemical properties and biological activity.
- Studied for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry:
Mechanism of Action
The mechanism of action of 1-trifluoromethanesulfonylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Trifluoromethanesulfonimide: Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethylpyridines: Widely used in agrochemical and pharmaceutical industries due to their unique chemical properties.
Uniqueness: 1-Trifluoromethanesulfonylpyrrolidin-3-amine hydrochloride stands out due to its combination of a pyrrolidine ring and a trifluoromethanesulfonyl group, which imparts unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2613381-69-2 |
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Molecular Formula |
C5H10ClF3N2O2S |
Molecular Weight |
254.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.